molecular formula C9H20ClNO B2484175 2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride CAS No. 2567502-11-6

2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride

Cat. No. B2484175
CAS RN: 2567502-11-6
M. Wt: 193.72
InChI Key: NNJAOIFEFORRFB-UHFFFAOYSA-N
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Description

The compound "2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride" is a subject of interest in the field of organic chemistry due to its potential applications in synthesis and material science. While specific research directly addressing this compound is limited, insights can be drawn from related compounds and general chemical principles.

Synthesis Analysis

The synthesis of related compounds typically involves direct reaction strategies or complex formation with metals, indicating a versatile approach to the synthesis of organic compounds containing ethanamine structures. For instance, the ligand 1,2-bis(3,5-dimethylpyrazol-1-yl)ethane has been synthesized through the direct reaction of 1,2-dibromoethane and 3,5-dimethylpyrazole, suggesting similar methodologies could be applied to synthesize compounds with related functional groups (Baker et al., 1995).

Molecular Structure Analysis

The molecular structure of related compounds often features complex arrangements, such as trimeric structures with D3 symmetry, indicative of the potential complexity and symmetry in the molecular structure of "2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride" (Baker et al., 1995).

Chemical Reactions and Properties

The chemical reactivity and properties of ethanamine derivatives can be influenced by their functional groups and molecular structure. For example, the catalytic acylation of inert alcohols by 4-(N,N-Dimethylamino)pyridine hydrochloride demonstrates the potential reactivity of nitrogen-containing compounds under base-free conditions, which could relate to the reactivity of "2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride" (Liu et al., 2014).

Scientific Research Applications

  • Corrosion Inhibition

    • Research has explored the use of Schiff base complexes involving derivatives of ethanamine, such as 2-(4,4-Dimethyloxan-2-yl)ethanamine hydrochloride, in corrosion inhibition. These complexes have demonstrated efficacy in protecting mild steel surfaces from corrosion, particularly in harsh chemical environments like hydrochloric acid. This was shown through techniques like electrochemical impedance spectroscopy and potentiodynamic polarization (Das et al., 2017).
  • Catalytic Activity in Polymer Synthesis

    • Zinc complexes bearing bidentate ligands, which include variations of ethanamine, have been synthesized and their catalytic activity has been evaluated. These complexes have shown promise in the ring-opening polymerization of rac-lactide, a process vital for producing specific types of polymers. This demonstrates the potential of ethanamine derivatives in catalyzing polymer synthesis, particularly for the production of stereocontrolled polylactide (Nayab, Lee, & Jeong, 2012).
  • Biocide and Anti-Corrosion Properties

    • Another application is the use of ethanamine derivatives as multifunctional biocides, particularly in cooling water systems. These compounds exhibit broad-spectrum activity against bacteria, fungi, and algae, while also providing biofilm and corrosion inhibition properties. This dual functionality makes them valuable in industrial and environmental applications (Walter & Cooke, 1997).
  • DNA Binding and Nuclease Activity

    • The DNA binding and nuclease activity of Cu(II) complexes of tridentate ligands, which include ethanamine derivatives, have been studied. These complexes show strong DNA binding propensity and can induce structural changes in DNA, suggesting potential applications in genetic research and medicine (Kumar et al., 2012).
  • Synthesis of Key Drug Intermediates

    • Ethanamine derivatives have been used in the synthesis of key intermediates for drugs like Cinacalcet, which is used in the treatment of secondary hyperparathyroidism. The ability to synthesize these intermediates efficiently is crucial for the large-scale production of such drugs (Mathad et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

2-(4,4-dimethyloxan-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2)4-6-11-8(7-9)3-5-10;/h8H,3-7,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJAOIFEFORRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC(C1)CCN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride

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